molecular formula C15H18N2O4 B2879387 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea CAS No. 1428365-86-9

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2879387
CAS No.: 1428365-86-9
M. Wt: 290.319
InChI Key: PRXTWWJGJKHFNL-UHFFFAOYSA-N
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Description

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative designed for research applications. The compound features a furan heterocycle, a hydroxypropyl linker, and a methoxyphenyl group, a structural motif found in compounds investigated for various biological activities . Urea derivatives are a significant class of compounds in medicinal chemistry, often serving as key scaffolds in the discovery of new therapeutic agents . The integration of the furan ring is of particular interest, as this heterocycle is a common component in molecules prepared via multicomponent reactions for the creation of diverse screening libraries used in the search for biologically active substances . This compound is provided exclusively for research purposes in laboratory settings. It is intended for use in vitro studies and early-stage drug discovery research, such as high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies. All information provided is for research reference only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-20-14-5-3-2-4-12(14)17-15(19)16-8-6-13(18)11-7-9-21-10-11/h2-5,7,9-10,13,18H,6,8H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXTWWJGJKHFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea, with the CAS number 1428365-86-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological potential and mechanisms of action.

The molecular formula for this compound is C15H18N2O4, with a molecular weight of 290.31 g/mol. The structure features a furan ring and a methoxyphenyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
CAS Number1428365-86-9

Synthesis

The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. The initial steps focus on creating the furan-3-yl-3-hydroxypropyl intermediate, followed by coupling it with 2-methoxybenzylamine to form the final urea compound. Reaction conditions often utilize solvents like dichloromethane and catalysts such as triethylamine to enhance yields.

Antitumor Activity

Research indicates that compounds similar to 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea exhibit significant antitumor properties. For instance, derivatives of urea compounds have shown promising results in inhibiting cancer cell lines. A comparative study highlighted that certain urea derivatives demonstrated IC50 values ranging from 0.01 µM to 14.31 µM against various cancer cell lines such as MCF-7 and NCI-H460 .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interstrand Cross-Linking : Similar compounds have shown efficacy through the formation of DNA cross-links, which impede cancer cell replication .
  • Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells, leading to cell death and reduced tumor growth .
  • Inhibition of Key Kinases : Compounds related to this structure have been noted for their ability to inhibit kinases involved in cell proliferation, such as Aurora-A kinase .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various urea derivatives on A549 lung cancer cells, where one derivative exhibited an IC50 of 49.85 µM, indicating moderate cytotoxicity .
  • Mechanistic Insights : In another study, compounds structurally similar to 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea were tested for their ability to induce DNA damage in cancer cells, revealing significant single-strand breaks at concentrations around 100 µM .

Comparison with Similar Compounds

Piperazine-Based Ureas (HBK Series)

The HBK compounds (HBK14–HBK19) in are piperazine derivatives with phenoxy-alkyl chains and 2-methoxyphenyl groups. Key differences include:

  • Core Structure : The target compound lacks the piperazine ring present in HBK analogs, replacing it with a hydroxypropyl-furan linker. This structural divergence likely alters target selectivity; piperazine moieties are often associated with serotonin or dopamine receptor modulation, whereas the urea-furan system may favor alternative pathways.
  • Substituents: The HBK series incorporates halogenated (e.g., 2-chloro in HBK15) or methylated phenoxy groups (e.g., 2,4,6-trimethyl in HBK18), enhancing lipophilicity.
  • Pharmacological Implications : HBK compounds are hydrochloride salts, which enhance bioavailability through improved solubility. The target compound’s free base form may require formulation optimization for comparable efficacy .

Table 1: Comparison with HBK Series

Compound Core Structure Key Substituents Solubility Profile
Target Compound Urea + hydroxypropyl Furan-3-yl, 2-methoxyphenyl Moderate hydrophilicity
HBK15 Piperazine 2-Chloro-6-methylphenoxy, HCl salt High (ionized form)

Aryl-Substituted Ureas ()

describes urea derivatives with perfluorophenyl (S1), 4-nitrophenyl (S2), and bis(trifluoromethyl)phenyl (S3) groups. Comparatively:

  • Electron-Withdrawing Effects : The 2-methoxyphenyl group in the target compound is electron-rich due to the methoxy substituent, contrasting with the electron-deficient aryl groups in S1–S3. This difference may influence binding to anion receptors or enzymes reliant on charge-transfer interactions.
  • Hydrogen-Bonding Capacity: The hydroxypropyl chain in the target compound provides additional hydrogen-bond donors, unlike S1–S3, which lack hydroxyl groups. This feature could enhance interactions with polar biological targets .

Table 2: Comparison with Aryl-Substituted Ureas

Compound Aryl Group Additional Functional Groups Potential Target Affinity
Target Compound 2-Methoxyphenyl Hydroxypropyl, furan Polar receptors/enzymes
S3 () 3,5-Bis(trifluoromethyl)phenyl None Anion-binding proteins

Methoxyphenyl Ureas ()

The polyglutamic acid conjugate in includes a 4-methoxyphenylurea moiety. Key distinctions:

  • Polymer Conjugation : The compound is part of a polymer-drug conjugate, enhancing tumor targeting via the enhanced permeability and retention (EPR) effect. The target compound’s standalone structure may require functionalization for similar applications .

Dimethyl Ureas ()

details 1-(3-isopropylphenyl)-3,3-dimethylurea (CAS 55304-10-4), a simpler urea derivative. Contrasts include:

  • Substituent Complexity : The dimethyl groups in reduce hydrogen-bonding capacity, whereas the target compound’s hydroxypropyl and furan groups offer multiple interaction sites.
  • Lipophilicity : The isopropylphenyl group in increases lipophilicity (LogP ~2.8), while the target compound’s polar groups likely lower LogP, affecting membrane permeability .

Table 3: Physicochemical Comparison

Compound Molecular Formula LogP (Predicted) Key Functional Groups
Target Compound C₁₅H₁₈N₂O₄ ~1.5 Hydroxypropyl, furan
Compound C₁₂H₁₈N₂O ~2.8 Isopropyl, dimethyl

Research Implications and Limitations

While the provided evidence highlights structural parallels, direct pharmacological data for the target compound are absent. Further studies should explore:

  • Binding Assays : Compare affinity for urea-sensitive targets (e.g., soluble guanylyl cyclase) across analogs.
  • ADME Profiles : Assess the hydroxypropyl group’s impact on metabolic stability versus HBK hydrochlorides or polymer conjugates.

Note: Contradictions in solubility and bioavailability between the target compound and HBK series underscore the need for formulation studies.

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